molecular formula C23H27NO4 B2870238 N-Fmoc-N-hexyl-glycine CAS No. 1374785-50-8

N-Fmoc-N-hexyl-glycine

Cat. No. B2870238
CAS RN: 1374785-50-8
M. Wt: 381.472
InChI Key: KKOUKNUFSDJJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Fmoc-N-hexyl-glycine” is a chemical compound with the CAS number 1374785-50-8. It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-hexylglycine . This compound is a potential building block for the construction of peptide nucleic acids (PNAs) and for peptoid synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H27NO4 . The molecular weight of the compound is 381.46 g/mol .


Chemical Reactions Analysis

The Fmoc group in “this compound” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“this compound” has a molar mass of 297.32 g/mol . It is a white to off-white powder . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Advantages and Limitations for Lab Experiments

N-Fmoc-N-hexyl-glycine has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for long periods. However, it has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.

Future Directions

N-Fmoc-N-hexyl-glycine has several potential future directions in scientific research. It could be used in the development of new antimicrobial agents and analgesics. It could also be used in the development of new peptidomimetics and bioactive peptides. Additionally, it could be used in the development of new drug delivery systems and diagnostic tools.
Conclusion:
In conclusion, this compound is a compound that has various applications in scientific research. It is commonly used in peptide synthesis and has several biochemical and physiological effects. It has several advantages and limitations for lab experiments and has several potential future directions in scientific research. Its unique properties make it a valuable tool for researchers in the field of biochemistry.

Synthesis Methods

The synthesis of N-Fmoc-N-hexyl-glycine involves the use of various reagents and solvents. The most commonly used method involves the reaction of Fmoc-glycine with hexylamine in the presence of a coupling agent such as HATU or PyBOP. The reaction is carried out in a suitable solvent such as DMF or DCM. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-Fmoc-N-hexyl-glycine is widely used in peptide synthesis and has various applications in scientific research. It is commonly used as a building block in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of various bioactive peptides such as neuropeptides, opioid peptides, and antimicrobial peptides.

Safety and Hazards

“N-Fmoc-N-hexyl-glycine” should be handled with care. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance. Wash thoroughly after handling. Keep in a dry, cool and well-ventilated place .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUKNUFSDJJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.